Product packaging for 2-[(3-Chlorophenyl)methyl]oxirane(Cat. No.:CAS No. 25642-08-4)

2-[(3-Chlorophenyl)methyl]oxirane

Cat. No.: B2489005
CAS No.: 25642-08-4
M. Wt: 168.62
InChI Key: BGNAIHASVGIGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(3-Chlorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9ClO and a molecular weight of 168.62 . It is identified by the CAS Number 25642-08-4 . This compound features an oxirane (epoxide) ring substituted with a (3-chlorophenyl)methyl group, a structure that is of significant interest in synthetic organic chemistry and materials science research. The epoxide functional group is highly reactive, making this compound a valuable building block or intermediate for the synthesis of more complex molecules, potentially for pharmaceutical development or the creation of specialized polymers. Researchers can utilize its ring-opening reactions to introduce new functional groups or to form more complex molecular architectures. For identification purposes, its SMILES code is recorded as ClC1=CC(CC2OC2)=CC=C1 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed for all laboratory chemicals. The compound may require cold-chain transportation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO B2489005 2-[(3-Chlorophenyl)methyl]oxirane CAS No. 25642-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-3-1-2-7(4-8)5-9-6-11-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNAIHASVGIGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Chlorophenyl Methyl Oxirane and Analogous Epoxides

Established Reaction Pathways for Oxirane Formation

Epoxidation Strategies

Epoxidation, the direct conversion of an alkene to an epoxide, is a widely employed strategy. The synthesis of 2-[(3-Chlorophenyl)methyl]oxirane would typically start from 1-allyl-3-chlorobenzene.

The reaction of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and reliable method for epoxidation. masterorganicchemistry.com The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.com This method is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide.

Table 1: Examples of m-CPBA Epoxidation of Alkenes

Alkene Oxidant Solvent Product Yield Reference
Styrene (B11656) m-CPBA Dichloromethane (B109758) Styrene oxide High ias.ac.in

The reaction conditions are generally mild, often carried out at or below room temperature in a chlorinated solvent like dichloromethane or chloroform. ias.ac.in The byproduct of this reaction is the corresponding carboxylic acid, in this case, 3-chlorobenzoic acid, which can be removed by a simple basic wash during the workup.

The Corey-Chaykovsky reaction provides an alternative route to epoxides starting from carbonyl compounds. wikipedia.org For the synthesis of this compound, the starting material would be 3-chlorobenzaldehyde. This reaction involves the use of a sulfur ylide, typically generated in situ from a sulfonium (B1226848) salt and a base. wikipedia.org

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction, where the oxygen anion displaces the sulfur moiety to form the epoxide ring. wikipedia.org A key feature of the Corey-Chaykovsky reaction is its tendency to produce the epoxide rather than undergoing an olefination reaction, which is characteristic of the related Wittig reaction. wikipedia.org

This method is particularly useful for synthesizing epoxides from aldehydes and ketones and has been employed in the total synthesis of complex natural products. wikipedia.org

Table 2: Examples of Corey-Chaykovsky Epoxidation

Carbonyl Compound Sulfur Ylide Precursor Base Solvent Product Yield Reference
Benzophenone Trimethylsulfonium iodide Potassium hydroxide (B78521) tert-Butanol 2,2-Diphenyloxirane 97% researchgate.net

Nucleophilic Substitution Approaches to Oxiranes

An alternative to the direct epoxidation of alkenes is the formation of a halohydrin followed by an intramolecular nucleophilic substitution. youtube.com For this compound, this would involve the reaction of 1-allyl-3-chlorobenzene with a halogen (e.g., bromine or chlorine) in the presence of water to form the corresponding halohydrin. youtube.com

Subsequent treatment of the halohydrin with a base, such as sodium hydroxide, promotes an intramolecular SN2 reaction. The alkoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile and displaces the adjacent halide, leading to the formation of the epoxide ring. youtube.com This reaction is stereospecific, requiring an anti-periplanar arrangement of the hydroxyl and halide groups for the backside attack to occur.

This two-step approach offers an alternative synthetic route and is particularly useful when direct epoxidation is not feasible or gives low yields. The conversion of chlorohydrins to epoxides is a key step in the industrial production of some epoxides. orgsyn.org

Stereoselective Synthesis of Chiral Oxirane Derivatives

The synthesis of enantiomerically pure epoxides is of significant importance, as these chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Asymmetric Catalytic Epoxidation

Several methods have been developed for the asymmetric epoxidation of alkenes, allowing for the selective formation of one enantiomer of the epoxide. These methods typically employ a chiral catalyst to control the stereochemical outcome of the reaction.

One of the most well-known methods is the Sharpless Asymmetric Epoxidation , which is highly effective for the enantioselective epoxidation of allylic alcohols. wikipedia.org This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.org The choice of the L-(+)- or D-(-)-diethyl tartrate determines which enantiomer of the epoxide is formed. While highly effective for allylic alcohols, its direct application to unfunctionalized alkenes like 1-allyl-3-chlorobenzene is limited.

The Jacobsen-Katsuki Epoxidation is another powerful method for the asymmetric epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted alkenes. thieme.de This reaction employs a chiral manganese-salen complex as the catalyst and typically uses sodium hypochlorite (B82951) (bleach) as the oxidant. This method has shown high enantioselectivity for a range of substrates.

The Shi Asymmetric Epoxidation utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the primary oxidant. This organocatalytic method is effective for the epoxidation of various alkenes, including trans-disubstituted and trisubstituted alkenes, with high enantioselectivity.

Table 3: Overview of Asymmetric Epoxidation Methods for Allylic Alcohols and Alkenes

Reaction Name Typical Substrate Catalyst System Oxidant Key Features
Sharpless Epoxidation Allylic Alcohols Ti(OiPr)₄, Diethyl Tartrate TBHP Highly predictable stereochemistry based on the tartrate enantiomer used. wikipedia.org
Jacobsen-Katsuki Epoxidation cis-Alkenes, Aryl Alkenes Chiral Mn(III)-salen complex NaOCl Effective for unfunctionalized alkenes. thieme.de

While specific data for the asymmetric epoxidation of 1-allyl-3-chlorobenzene to produce enantiomerically enriched this compound is not detailed in the provided search results, these established methods provide a clear framework for achieving such a synthesis. The choice of method would depend on the specific requirements for enantiomeric purity and the availability of starting materials and catalysts.

Chiral Catalyst Systems (e.g., heterobimetallic complexes)

The asymmetric epoxidation of olefins is a powerful strategy for constructing chiral epoxides. nih.gov A variety of chiral catalyst systems have been developed to facilitate this transformation with high enantioselectivity. These systems often involve a metal center and a chiral ligand that creates a chiral environment around the active site, directing the oxidant to one face of the double bond over the other.

Heterobimetallic complexes, which contain two different metal centers, have emerged as effective catalysts for asymmetric epoxidation. semanticscholar.org These systems can exhibit cooperative effects between the two metals, leading to enhanced reactivity and selectivity. For instance, salen-based complexes, often used in asymmetric catalysis, have been developed into heterobimetallic dual-catalyst systems for the hydrolytic kinetic resolution of terminal epoxides. semanticscholar.org

While direct asymmetric epoxidation of an alkene precursor to this compound is a viable route, another common approach involves the asymmetric reduction of a prochiral ketone followed by ring closure. The choice of catalyst is critical for achieving high enantiomeric excess (ee). For example, iron complexes with carefully designed phenanthroline ligands have been successfully used for the asymmetric epoxidation of certain enones. nih.gov Similarly, vanadium complexes with bishydroxamic acid ligands have shown high enantioselectivity in the epoxidation of allylic alcohols. acs.orgnih.gov

The Jacobsen epoxidation, utilizing a manganese-based catalyst with a chiral salen ligand, is another prominent method for the asymmetric epoxidation of unfunctionalized olefins. wikipedia.org These catalyst systems are continually being refined to improve their efficiency and expand their substrate scope.

Enantioselective Reduction of Ketone Precursors

An alternative and widely employed strategy for the synthesis of chiral epoxides involves the enantioselective reduction of a corresponding α-haloketone precursor. In the case of this compound, the precursor would be 2-chloro-1-(3-chlorophenyl)ethanone. This reduction yields a chiral halohydrin, which is then converted to the epoxide via intramolecular cyclization, typically under basic conditions.

Biocatalysis offers a powerful tool for this reduction. Enzymes such as short-chain dehydrogenases/reductases (SDRs) can exhibit high enantioselectivity. For instance, engineered SDRs have been used for the asymmetric reduction of various 2-haloacetophenones to produce the corresponding (R)- or (S)-2-halo-1-arylethanols with high enantiomeric excess (>99% ee). nih.gov The choice of enzyme or a specific mutant can determine which enantiomer of the alcohol is formed. nih.gov

Chemical methods for enantioselective reduction also exist. These often employ chiral reducing agents or a stoichiometric or catalytic amount of a chiral catalyst in conjunction with a reducing agent like a borane (B79455) or an aluminum hydride. The success of these methods hinges on the ability of the chiral component to effectively differentiate between the two prochiral faces of the ketone.

Diastereoselective Control in Oxirane Ring Formation

When the precursor molecule already contains a stereocenter, the formation of the oxirane ring can lead to diastereomers. Diastereoselective control is therefore essential to ensure the formation of the desired diastereomer. This is particularly relevant in the synthesis of more complex epoxides.

The Sharpless epoxidation is a classic example of a highly diastereoselective reaction, specifically for the epoxidation of allylic alcohols. wikipedia.org The stereochemistry of the resulting epoxy alcohol is predictable based on the chirality of the diethyl tartrate ligand used.

In the context of forming an oxirane ring from a halohydrin, the reaction proceeds via an intramolecular Williamson ether synthesis. This SN2 reaction occurs with inversion of configuration at the carbon bearing the halogen. Therefore, the stereochemistry of the starting halohydrin directly dictates the stereochemistry of the resulting epoxide. By controlling the stereochemistry of the halohydrin synthesis, one can achieve diastereoselective formation of the oxirane ring.

Methods for Stereochemical Assignment and Purity Determination (e.g., NMR, HPLC with chiral derivatizing agents)

Determining the stereochemical integrity of the synthesized epoxide is a critical final step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and accurate method for determining enantiomeric purity. researchgate.netnih.gov This technique separates the enantiomers, allowing for their quantification and the calculation of the enantiomeric excess. researchgate.net The choice of the chiral column and the mobile phase is crucial for achieving good separation. dergipark.org.tr For example, amylose (B160209) tris(3,5-dimethylphenylcarbamate) is a common chiral stationary phase. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. While enantiomers are indistinguishable in a standard achiral NMR experiment, the use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric species that exhibit distinct NMR signals. libretexts.orglibretexts.org For instance, reacting an enantiomeric mixture with a chiral auxiliary, such as Mosher's acid, produces diastereomeric esters whose proton or carbon signals can be resolved and integrated to determine the enantiomeric ratio. researchgate.net Lanthanide shift reagents can also be used to induce separation of enantiomeric signals in the NMR spectrum. libretexts.org

In addition to these spectroscopic and chromatographic methods, polarimetry can provide a quick assessment of enantiomeric purity if the specific rotation of the pure enantiomer is known. However, its accuracy can be lower than that of HPLC or NMR methods. researchgate.net

Table of Research Findings on Stereochemical Analysis

MethodAnalyte TypeKey FindingsReference(s)
Chiral HPLCEpoxide enantiomersSuccessful resolution of polycyclic aromatic hydrocarbon epoxide enantiomers using chiral stationary phases. nih.gov
Chiral HPLCChlorpheniramine enantiomersA specific method was developed using an amylose tris(3,5-dimethylphenylcarbamate) column for enantioselective determination. dergipark.org.tr
NMR SpectroscopyGeneral enantiomersUse of chiral solvating agents or derivatization to form diastereomers with distinct NMR spectra for purity determination. libretexts.orglibretexts.org
NMR with Chiral AuxiliariesGeneral enantiomersMosher's esters can be used to convert enantiomers into diastereomers, allowing for the determination of enantiomeric ratio through NMR signal integration. researchgate.net

Mechanistic Studies of 2 3 Chlorophenyl Methyl Oxirane Reactivity

Epoxide Ring-Opening Reactions

The high ring strain of epoxides, a result of significant angle and torsional strain, serves as the driving force for their reactions with a variety of nucleophiles. masterorganicchemistry.com Unlike other ethers, this inherent reactivity allows for ring-opening under both basic and acidic conditions, often without the need for harsh reagents. masterorganicchemistry.comstackexchange.com The reaction mechanism can proceed through either an SN1 or SN2 pathway, a choice dictated by the epoxide's substitution pattern and the prevailing reaction conditions. libretexts.org

Nucleophilic Ring-Opening Pathways

The carbon atoms of the oxirane ring in 2-[(3-Chlorophenyl)methyl]oxirane are electrophilic and thus susceptible to attack by a range of nucleophiles. These reactions result in the cleavage of a carbon-oxygen bond and the formation of a new bond between the nucleophile and a carbon atom of the original epoxide.

The reaction of epoxides with amines (aminolysis) or thiols (thiolysis) is a fundamental method for the synthesis of β-amino alcohols and β-thio alcohols, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. rsc.orgnih.gov

In aminolysis, an amine directly attacks one of the electrophilic carbons of the epoxide ring. Under neutral or basic conditions, this proceeds via an SN2 mechanism, where the amine preferentially attacks the less sterically hindered carbon atom. This results in a trans-stereochemistry of the newly formed amino and hydroxyl groups.

Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily with epoxides in a manner analogous to amines and other basic nucleophiles. masterorganicchemistry.com The reaction typically proceeds via an SN2 pathway, with the thiolate attacking the less substituted carbon of the oxirane ring. masterorganicchemistry.com This process, similar to the Williamson ether synthesis, results in the formation of a new sulfur-carbon bond and the opening of the epoxide ring. masterorganicchemistry.com

General Reaction Scheme for Aminolysis

This compound + R₂NH → 1-(Alkylamino)-3-(3-chlorophenyl)propan-2-ol

Reactant 1Reactant 2ProductConditions
This compoundAmine (R₂NH)1-(Alkylamino)-3-(3-chlorophenyl)propan-2-olTypically neat or in a protic solvent

Grignard reagents (RMgX) are potent carbon-based nucleophiles that react with epoxides to form new carbon-carbon bonds, providing an effective method for chain extension. masterorganicchemistry.comyoutube.com The reaction with an epoxide, such as this compound, proceeds through an SN2 mechanism, particularly under standard basic or neutral conditions. libretexts.orgbrainly.in The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the oxirane ring, leading to its opening. doubtnut.comyoutube.com

Consistent with the SN2 mechanism for reactions under basic conditions, the Grignard reagent will attack the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.comyoutube.comyoutube.com For this compound, this would be the terminal carbon of the oxirane ring. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. doubtnut.com

General Reaction Scheme for Grignard Reaction

This compound + R-MgX → 1-(3-Chlorophenyl)-3-R-propan-2-ol

Reactant 1Reactant 2IntermediateFinal Product (after hydrolysis)
This compoundGrignard Reagent (R-MgX)Magnesium alkoxide1-(3-Chlorophenyl)-3-R-propan-2-ol

Hydroxylation of an epoxide, which is the addition of a hydroxyl group to each of the epoxide carbons, is typically achieved through hydrolysis. This can be catalyzed by either acid or base. libretexts.orgucalgary.ca Under basic conditions, a hydroxide (B78521) ion (⁻OH) acts as the nucleophile, attacking the less substituted carbon of the epoxide in an SN2 fashion. libretexts.org Subsequent protonation of the resulting alkoxide yields a 1,2-diol. libretexts.org

Acid-catalyzed hydrolysis proceeds by a different mechanism. The epoxide oxygen is first protonated by the acid, making it a better leaving group. libretexts.orglibretexts.org Water then acts as the nucleophile. The regioselectivity of this attack depends on the substitution of the epoxide carbons, as will be discussed in the following section.

A study on the enzymatic hydrolysis of the structurally similar rac-m-chlorostyrene oxide by a novel epoxide hydrolase from Glycine max (GmEH3) demonstrated highly regio- and enantioselective ring-opening. nih.gov The enzyme showed a high preference for producing (R)-1-(3-chlorophenyl)ethane-1,2-diol with a high enantiomeric excess and yield. nih.gov This suggests that biocatalytic routes could be a valuable method for the stereoselective hydroxylation of this compound.

Enzymatic Hydrolysis of a Related Epoxide

SubstrateBiocatalystProductEnantiomeric Excess (eeₚ)Yield (yieldₚ)
rac-m-chlorostyrene oxideE. coli/gmeh3(R)-1-(3-chlorophenyl)ethane-1,2-diol90.2%95.4%

Data from a study on a structurally similar compound, m-chlorostyrene oxide. nih.gov

Regioselectivity in Oxirane Ring Opening

The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is a critical aspect of their chemistry, as it determines the final product structure. The outcome of the reaction is heavily influenced by the reaction conditions, particularly the presence or absence of an acid catalyst. d-nb.info

Under basic or neutral conditions, the ring-opening of epoxides is generally governed by sterics. libretexts.orgd-nb.info The nucleophile, which is often a strong base, will preferentially attack the less sterically hindered carbon atom via an SN2 mechanism. libretexts.org For this compound, this would lead to the nucleophile adding to the terminal CH₂ carbon of the oxirane ring.

The presence of an acid catalyst can dramatically alter the regioselectivity of the epoxide ring-opening reaction. libretexts.orgd-nb.info The reaction begins with the protonation of the epoxide oxygen, which activates the epoxide for nucleophilic attack. masterorganicchemistry.com The subsequent attack by a nucleophile can exhibit characteristics of both SN1 and SN2 mechanisms. libretexts.org

The nature of the transition state in acid-catalyzed ring-opening is thought to be a hybrid, with some carbocationic character. libretexts.org The positive charge is better stabilized on the more substituted carbon atom. In the case of this compound, the benzylic carbon is secondary, while the terminal carbon is primary. The proximity of the phenyl ring can further stabilize a developing positive charge on the benzylic carbon.

For epoxides with primary and secondary carbons, nucleophilic attack under acidic conditions generally occurs at the less substituted carbon, which is an SN2-like outcome. libretexts.org However, if one carbon is significantly better at stabilizing a positive charge (e.g., a tertiary or benzylic carbon), the nucleophile may preferentially attack that more substituted carbon, an SN1-like outcome. libretexts.orglibretexts.org Therefore, for this compound, a mixture of products could be expected in an acid-catalyzed reaction, with the major product depending on the specific nucleophile and reaction conditions.

Regioselectivity of Epoxide Ring-Opening

ConditionsMechanismSite of Nucleophilic Attack
Basic/NeutralSN2Less sterically hindered carbon
AcidicSN1/SN2-likeCan be the more substituted carbon (if it can stabilize a positive charge) or the less substituted carbon
Impact of Basic Conditions on Regioselectivity

The ring-opening of unsymmetrical epoxides, such as this compound, under basic or nucleophilic conditions generally proceeds via an SN2 mechanism. This mechanism dictates that the nucleophile will preferentially attack the less sterically hindered carbon atom of the oxirane ring. d-nb.inforesearchgate.net In the case of this compound, the two electrophilic carbon atoms of the epoxide ring are C2 (substituted with the 3-chlorobenzyl group) and C3 (unsubstituted).

Due to the significant steric bulk of the 3-chlorobenzyl group at the C2 position, nucleophilic attack is favored at the C3 position. This regioselectivity leads to the formation of a primary alcohol as the major product. The attack at the more substituted C2 carbon is disfavored due to increased steric hindrance, resulting in the corresponding secondary alcohol as the minor product.

The general principle of base-catalyzed epoxide ring-opening involves the direct attack of the nucleophile on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product.

Table 1: Regioselectivity of Nucleophilic Ring-Opening of this compound under Basic Conditions

Nucleophile (Nu⁻)Attack PositionProduct TypeProduct NameMajor/Minor
OH⁻C3Primary Alcohol1-(3-Chlorophenyl)propane-2,3-diolMajor
OH⁻C2Secondary Alcohol3-(3-Chlorophenyl)-1-hydroxypropan-2-olMinor
Computational Insights into Regioselectivity

For the ring-opening of a model non-symmetrical epoxide under basic conditions, quantum chemical analysis using DFT has shown that the regioselectivity is primarily governed by steric (Pauli) repulsion. d-nb.inforesearchgate.net The interaction between the incoming nucleophile and the epoxide is strong, and the activation barrier is lower for the pathway where the nucleophile attacks the sterically less encumbered carbon. d-nb.inforesearchgate.net

The transition state for the attack at the less substituted carbon is lower in energy due to reduced steric clash between the nucleophile and the substituents on the epoxide ring. In the case of this compound, the bulky 3-chlorobenzyl group would create significant steric hindrance at the C2 position, thus raising the energy of the transition state for nucleophilic attack at this site. Conversely, the transition state for attack at the unsubstituted C3 position would be of lower energy, leading to its preference.

Table 2: Summary of Computational Findings for Regioselectivity in Analogous Epoxide Ring-Opening under Basic Conditions

Computational MethodKey FindingImplication for this compoundReference
DFT (OLYP/TZ2P) on 2,2-dimethyloxiraneRegioselectivity is governed by steric (Pauli) repulsion, favoring attack at the less hindered carbon.Attack at the unsubstituted C3 position is favored. d-nb.inforesearchgate.net
Activation Strain ModelThe interaction energy between the nucleophile and the epoxide is the dominant factor in determining regioselectivity under basic conditions.The less sterically hindered C3 position allows for a more favorable interaction with the incoming nucleophile. d-nb.inforesearchgate.net

Stereochemical Outcomes of Ring-Opening Processes

The ring-opening of epoxides via an SN2 mechanism is a stereospecific reaction. This means that the stereochemistry of the starting epoxide directly influences the stereochemistry of the product. The nucleophilic attack occurs from the backside of the carbon-oxygen bond being broken, resulting in an inversion of configuration at the stereocenter that is attacked.

If a chiral, enantiomerically pure sample of this compound were to undergo ring-opening with a nucleophile under basic conditions, the attack at the C2 stereocenter would lead to the formation of a product with an inverted configuration at that center. If the attack occurs at the C3 position, which is not a stereocenter in the starting material, a new stereocenter may be formed, and the stereochemistry of the C2 position would be retained.

Given that the major pathway involves attack at the less hindered C3 position, the stereochemistry at the C2 position of the major product will be the same as in the starting epoxide. The minor product, resulting from attack at the C2 position, will exhibit an inversion of stereochemistry at this carbon.

Reduction and Oxidation Transformations of the Oxirane Moiety

Reductive Ring Opening to Alcohols (e.g., using LiAlH₄, hydroboration)

The reduction of epoxides is a common transformation that yields alcohols. A powerful reducing agent frequently employed for this purpose is lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic attack of the hydride ion (H⁻) on one of the carbon atoms of the oxirane ring.

Similar to other nucleophilic ring-openings under basic or neutral conditions, the reduction with LiAlH₄ is regioselective. The hydride ion, acting as the nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide. For this compound, this means the attack will occur at the C3 position. This leads to the formation of a secondary alcohol as the major product after an aqueous workup to protonate the resulting alkoxide.

Hydroboration-oxidation can also be used to open epoxide rings, although it is more commonly applied to alkenes. When applied to epoxides, it can lead to a mixture of products, and the regioselectivity can be influenced by the specific borane (B79455) reagent used and the reaction conditions.

Table 3: Products of Reductive Ring Opening of this compound

ReagentMajor ProductMinor Product
1. LiAlH₄, 2. H₂O1-(3-Chlorophenyl)propan-2-ol3-(3-Chlorophenyl)propan-1-ol

Oxidative Transformations (e.g., to Diols)

The oxirane ring can be opened through oxidative processes, with the most common being hydrolysis to form a 1,2-diol. This transformation can be catalyzed by either acid or base. Under basic conditions, the hydrolysis proceeds via an SN2 mechanism, where a hydroxide ion attacks the less sterically hindered carbon atom. This results in a trans-diol due to the backside attack of the nucleophile.

For this compound, base-catalyzed hydrolysis would involve the attack of a hydroxide ion at the C3 position, leading to the formation of 1-(3-chlorophenyl)propane-1,2-diol. The stereochemistry of the product will be trans with respect to the newly formed hydroxyl groups if the starting material is cyclic or has appropriate stereocenters.

Intramolecular Rearrangements and Cyclizations

The reactivity of the oxirane ring in this compound can also be harnessed in intramolecular reactions. Following the nucleophilic ring-opening, the newly formed functional group can potentially react with another part of the molecule, leading to cyclization.

For instance, if the ring is opened by a nucleophile that is tethered to the chlorophenyl ring, an intramolecular cyclization could occur. While specific examples for this compound are not detailed in the provided search results, the general principle can be illustrated. For example, if a suitable nucleophilic group were present on the phenyl ring, an intramolecular SNAr reaction could potentially follow the epoxide ring opening, leading to a heterocyclic system.

Alternatively, intramolecular rearrangements can be promoted under acidic conditions, which can involve the formation of a carbocation-like intermediate. This could lead to hydride or alkyl shifts, resulting in rearranged products. The specific outcome would depend on the stability of the potential carbocation intermediates and the reaction conditions. The Prins cyclization is an example of a reaction that can involve the formation of cyclic ethers from homoallylic alcohols, which could be synthesized from epoxides. beilstein-journals.org

Formation of Alternate Cyclic Ether Systems (e.g., Oxetanes)

The synthesis of oxetanes, four-membered cyclic ethers, from three-membered oxirane rings is a thermodynamically favorable process due to the decrease in ring strain (from ~27 kcal/mol in oxirane to ~25.5 kcal/mol in oxetane). beilstein-journals.org This transformation typically involves a ring expansion mechanism. While specific studies on this compound are not prevalent, established methods for converting epoxides to oxetanes can be applied.

One common strategy is the ring expansion of epoxides mediated by sulfur ylides, such as dimethylsulfoxonium methylide. acs.orgcore.ac.uk The mechanism involves the nucleophilic attack of the ylide on one of the epoxide carbons, leading to the opening of the oxirane ring. This is followed by an intramolecular nucleophilic substitution (a Williamson-type ether synthesis), where the newly formed alkoxide displaces the dimethyl sulfoxide (B87167) (DMSO) leaving group, resulting in the formation of the four-membered oxetane (B1205548) ring. core.ac.uk This method is known for its high efficiency and stereospecificity, conserving the enantiomeric purity of the starting epoxide. acs.org

Another general approach involves a two-step sequence: the opening of the epoxide ring with a nucleophile that installs a latent leaving group, followed by intramolecular cyclization. acs.orgcore.ac.uk For instance, reacting this compound with a reagent like a selenomethyllithium would open the ring to form a γ-hydroxyselenide. core.ac.uk Conversion of the hydroxyl group into a better leaving group (e.g., a tosylate) and subsequent treatment with a base would induce an intramolecular SN2 reaction to close the four-membered ring, yielding the corresponding oxetane.

These generalized mechanisms provide a basis for understanding how this compound can be converted into its corresponding oxetane derivative, 2-(3-chlorobenzyl)oxetane.

Table 1: Generalized Reaction Pathway for Oxetane Formation from this compound

Reactant Reagent Proposed Intermediate Product
This compound 1. Dimethylsulfoxonium methylide 2. Workup Betaine-like species 2-[(3-Chlorophenyl)methyl]oxetane
This compound 1. Nucleophile with leaving group (e.g., RSeCH₂Li) 2. Activation of OH 3. Base γ-hydroxy intermediate 2-[(3-Chlorophenyl)methyl]oxetane

Applications of 2 3 Chlorophenyl Methyl Oxirane As a Synthetic Precursor

Elaboration into Complex Organic Scaffolds

The high reactivity of the epoxide ring towards nucleophilic attack is the cornerstone of its application in elaborating complex organic scaffolds. This reactivity allows for the introduction of diverse functionalities and the extension of the carbon skeleton, leading to a variety of valuable molecular frameworks.

A primary application of 2-[(3-Chlorophenyl)methyl]oxirane is in the synthesis of β-amino alcohols through the nucleophilic ring-opening of the epoxide by amines. This reaction is a reliable method for generating 1,2-amino alcohol functionalities, which are prevalent in many biologically active compounds and chiral ligands. The reaction of this compound with a primary or secondary amine typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks one of the electrophilic carbons of the epoxide ring. This attack leads to the opening of the ring and the formation of a β-amino alcohol. For instance, the reaction with ammonia (B1221849) would yield 2-Amino-3-(3-chlorophenoxy)propan-1-ol nih.gov.

The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the nucleophile. In general, under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon of the oxirane ring.

The following table illustrates the potential β-amino alcohols that can be synthesized from this compound and various amines.

Amine NucleophileResulting β-Amino Alcohol
Ammonia1-Amino-3-(3-chlorophenoxy)propan-2-ol
Methylamine1-(Methylamino)-3-(3-chlorophenoxy)propan-2-ol
Diethylamine1-(Diethylamino)-3-(3-chlorophenoxy)propan-2-ol
Aniline1-(Phenylamino)-3-(3-chlorophenoxy)propan-2-ol
Piperidine1-(Piperidin-1-yl)-3-(3-chlorophenoxy)propan-2-ol

Similarly, other nucleophiles such as alcohols or phenols can be used to synthesize the corresponding β-hydroxyethers, further expanding the range of accessible scaffolds.

The oxirane ring of this compound is susceptible to attack by a wide array of nucleophiles beyond amines, enabling the synthesis of a diverse range of functionalized compounds. The presence of the chlorophenyl group can also influence the reactivity and properties of the resulting molecules . This derivatization is crucial for creating libraries of compounds for screening in drug discovery and materials science.

The types of reactions the oxirane ring can undergo include:

Oxidation: Opening of the epoxide ring by oxidizing agents to form diols.

Reduction: Conversion of the epoxide ring to yield alcohols.

Substitution: Nucleophilic substitution at the carbon atoms of the epoxide ring .

The following table showcases the potential for derivatization with various nucleophiles.

NucleophileFunctional Group IntroducedResulting Compound Class
Thiol (R-SH)Thioether and Hydroxylβ-Hydroxy thioether
Azide (N3-)Azide and Hydroxylβ-Azido alcohol
Cyanide (CN-)Cyano and Hydroxylβ-Hydroxy nitrile
Grignard Reagent (R-MgX)Alkyl/Aryl and HydroxylSubstituted alcohol
Water (H2O)Two HydroxylsDiol

These reactions significantly broaden the synthetic utility of this compound, allowing for its incorporation into a vast number of complex molecular structures.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a key starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. The initial ring-opening of the epoxide provides a functionalized intermediate that can undergo subsequent intramolecular cyclization to form the desired heterocyclic ring system.

The β-amino alcohols derived from this compound are versatile precursors for a range of nitrogen-containing heterocycles.

Oxazolines: 2-Oxazolines can be synthesized from β-amino alcohols through various methods, such as reaction with nitriles or by the cyclization of N-acyl derivatives. The resulting oxazolines are important as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of other compounds.

Morpholines: Morpholine (B109124) derivatives, which are found in numerous pharmaceuticals, can be prepared from the β-amino alcohols obtained from this compound. For example, the amino alcohol can be reacted with a suitable two-carbon electrophile, followed by an intramolecular cyclization to form the morpholine ring. A general strategy involves the N-alkylation of the amino alcohol with a reagent containing a leaving group on a two-carbon chain, which then undergoes cyclization.

Triazoles: The oxirane ring can be directly involved in the formation of heterocyclic rings. For instance, reaction of the oxirane with 1H-1,2,4-triazole in the presence of a base can lead to the formation of N-substituted triazole derivatives google.com. This approach is utilized in the synthesis of certain agrochemicals.

Beyond nitrogen heterocycles, this compound can be a precursor to various oxygen-containing heterocyclic systems. The diol formed from the hydrolysis of the epoxide can be a starting point for the synthesis of cyclic ethers or acetals.

For example, intramolecular cyclization of derivatives of the diol can lead to the formation of substituted tetrahydrofurans or other oxygen-containing rings. The specific pathway and resulting heterocyclic system would depend on the nature of the functional groups introduced during the derivatization of the initial oxirane. While direct examples for this compound are not prevalent in the literature, the general reactivity patterns of epoxides suggest its potential in this area.

Intermediate in the Synthesis of Advanced Chemical Entities

Due to its versatile reactivity, this compound and its isomers are valuable intermediates in the synthesis of advanced chemical entities, including pharmaceuticals and agrochemicals. For instance, the closely related isomer, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane, is a known intermediate in the synthesis of the fungicide prothioconazole (B1679736) pharmaffiliates.com. This highlights the utility of chlorophenyl-substituted oxiranes in the agrochemical industry.

The various functionalized compounds and heterocyclic systems derived from this compound can serve as key building blocks for the synthesis of more complex and high-value molecules. The presence of the 3-chlorophenyl moiety is of particular interest as this structural motif is found in a number of active pharmaceutical ingredients. The ability to introduce this group early in a synthetic sequence via a reactive handle like an epoxide makes this compound a strategic starting material.

Precursor in Agrochemical Synthesis (e.g., Triazole Fungicides)

There is no specific information available in the searched scientific literature or patents that documents the use of This compound as a direct precursor for the synthesis of triazole fungicides.

For context, related oxirane derivatives are vital in the production of major triazole fungicides. For instance, the synthesis of the broad-spectrum fungicide Prothioconazole relies on a different precursor, namely 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane . googleapis.comgoogleapis.comnih.govgoogle.comgoogle.com This compound undergoes a reaction with 1,2,4-triazole (B32235) to form the core structure of the fungicide. google.com Similarly, the synthesis of another important fungicide, Epoxiconazole, involves the precursor 1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole , which is also a distinct chemical entity. wipo.intebi.ac.uknih.gov

The synthetic pathways for these fungicides are highly specific to the structure of the oxirane precursor. The position of the chloro substituent and other groups on the molecule are critical for the final structure and activity of the fungicide. Without specific data, it is not possible to provide research findings or a data table for the role of This compound in this application.

Utilization in the Preparation of Key Pharmaceutical Intermediates

No specific research findings or documented industrial processes were identified that describe the utilization of This compound in the preparation of key pharmaceutical intermediates.

The synthesis of chiral drugs often employs chiral oxiranes as versatile intermediates. nih.govresearchgate.net A closely related compound, (R)-(3-Chlorophenyl)oxirane , which lacks the methyl group on the oxirane ring, is noted as an intermediate for chiral drugs. viwit.com However, this is a different molecule, and its synthetic applications cannot be directly attributed to This compound . The presence and position of the methyl group on the oxirane ring would significantly alter the reactivity and stereochemistry of any subsequent reactions, leading to different final products.

Given the absence of specific data, no detailed research findings or data tables can be generated for this application.

Computational and Theoretical Investigations on 2 3 Chlorophenyl Methyl Oxirane

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations would be instrumental in elucidating the electronic structure of 2-[(3-Chlorophenyl)methyl]oxirane. By solving the Kohn-Sham equations for the molecule, fundamental properties such as the electron density distribution, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be determined.

From these fundamental properties, a suite of reactivity descriptors can be calculated. These descriptors help in predicting how the molecule would interact with other chemical species. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorHypothetical ValueSignificance
HOMO Energy(e.g., -6.5 eV)Energy of the outermost electron orbital; relates to the ability to donate electrons.
LUMO Energy(e.g., -0.8 eV)Energy of the lowest empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap(e.g., 5.7 eV)Indicates chemical reactivity and kinetic stability.
Ionization Potential(e.g., 6.5 eV)The energy required to remove an electron.
Electron Affinity(e.g., 0.8 eV)The energy released when an electron is added.
Electronegativity (χ)(e.g., 3.65)A measure of the tendency to attract electrons.
Hardness (η)(e.g., 2.85)A measure of resistance to change in electron distribution.
Softness (S)(e.g., 0.35)The reciprocal of hardness, indicating greater reactivity.

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT analysis.

Mapping Reaction Pathways and Transition State Characterization

A significant application of DFT is in the exploration of reaction mechanisms. For this compound, this could involve modeling its reactions, such as ring-opening under acidic or basic conditions. DFT calculations can map the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products.

A crucial aspect of this is the characterization of transition states—the high-energy structures that connect reactants and products. By locating and analyzing the transition state, chemists can calculate the activation energy of the reaction, which is a primary determinant of the reaction rate. Vibrational frequency calculations are also performed to confirm that a located stationary point is indeed a true transition state (identified by having exactly one imaginary frequency).

Quantum Chemical Analysis of Reactivity and Selectivity

Beyond general DFT applications, more specific quantum chemical models can provide deeper insights into the factors governing the reactivity and selectivity of this compound.

Activation Strain Model for Understanding Reaction Profiles

The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful tool for analyzing the energy profile of a chemical reaction. It deconstructs the activation energy into two components: the strain energy and the interaction energy.

Strain Energy: This is the energy required to distort the reactants from their equilibrium geometries to the geometries they adopt in the transition state.

Interaction Energy: This is the actual interaction between the distorted reactants in the transition state.

By applying this model to a reaction of this compound, researchers could determine whether the reaction barrier is dominated by the energy required to deform the molecule or by the electronic interactions with a reacting partner. This would offer a more nuanced understanding of its reactivity.

Kohn-Sham Molecular Orbital Analysis for Intermolecular Interactions

The Kohn-Sham molecular orbitals, which are a conceptual product of DFT calculations, can be analyzed to understand intermolecular interactions. For example, in a reaction involving this compound, the interactions between its orbitals and those of a reactant can be examined.

This analysis helps in understanding phenomena like charge transfer and orbital overlap, which are fundamental to the formation of new chemical bonds. It can also explain the regioselectivity and stereoselectivity of reactions by identifying the most favorable orbital interactions.

Conformational Analysis and Stereochemical Impact on Reactivity

The three-dimensional structure of this compound, including the relative orientation of the chlorophenyl group and the oxirane ring, is not static. The molecule can exist in various conformations due to rotation around its single bonds.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Advances

The chemical compound 2-[(3-Chlorophenyl)methyl]oxirane, a halogenated epoxide, has garnered attention as a versatile intermediate in organic synthesis. The core of its utility lies in the strained three-membered oxirane ring, which is susceptible to ring-opening reactions, and the presence of a chlorophenyl group that influences its reactivity and provides a site for further functionalization.

Key advances in the chemistry of this compound have centered on its synthesis and subsequent transformations. Traditional synthesis often involves the epoxidation of the corresponding alkene, 3-chloro-1-(prop-2-en-1-yl)benzene, using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.com Another established method is the base-promoted intramolecular cyclization of a corresponding halohydrin. masterorganicchemistry.comyoutube.comtransformationtutoring.com This involves the deprotonation of the hydroxyl group followed by an intramolecular SN2 reaction, where the resulting alkoxide attacks the carbon bearing the halogen. masterorganicchemistry.comtransformationtutoring.com

The reactivity of this compound is dominated by the ring-opening of the epoxide. This can be catalyzed by either acid or base. transformationtutoring.com Under acidic conditions, the nucleophile typically attacks the more substituted carbon atom, while under basic conditions, the attack occurs at the least sterically hindered carbon. transformationtutoring.com These regioselective ring-opening reactions provide a powerful tool for the synthesis of a variety of functionalized molecules.

Emerging Methodologies for Enhanced Synthesis and Transformation

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis and transformation of epoxides, including halogenated variants like this compound.

Enhanced Synthesis:

Catalytic Asymmetric Epoxidation: A significant area of development is the use of chiral catalysts to achieve enantioselective epoxidation. This is crucial for the synthesis of enantiopure compounds, particularly for pharmaceutical applications. orientjchem.org

Novel Transformations:

Regioselective Ring-Opening: While acid and base-catalyzed ring-opening are well-established, new catalytic systems are being explored to enhance regioselectivity. For example, the use of isonicotinic hydrazide as a catalyst in the presence of elemental halogens has been shown to achieve high regioselectivity in the conversion of epoxides to halohydrins. researchgate.net

Multi-step, One-pot Reactions: There is a growing trend towards developing one-pot sequences where the epoxide is generated and then undergoes further transformation in the same reaction vessel. This approach improves efficiency by reducing the need for purification of intermediates. For instance, a one-pot sequential transformation involving a decarboxylative Mannich reaction and oxidative C-H amination has been used to create fused aziridine (B145994) rings from epoxide precursors. mdpi.com

Prospective Research Avenues in the Synthesis and Application of Halogenated Epoxides

The future of halogenated epoxide chemistry, including that of this compound, is bright, with several promising research directions.

Advanced Catalytic Systems: The development of novel catalysts, including biocatalysts and nanocatalysts, will likely lead to even more efficient and selective methods for both the synthesis and transformation of halogenated epoxides. The focus will be on achieving high yields and enantioselectivities under mild reaction conditions.

Flow Chemistry: The application of continuous flow technologies to epoxide synthesis and reactions offers advantages in terms of safety, scalability, and process control. This is particularly relevant for potentially hazardous reactions involving epoxides.

Expanded Applications in Materials Science: Halogenated epoxides are valuable building blocks for functional polymers and materials. Future research could explore their use in creating materials with tailored properties, such as flame retardancy, enhanced thermal stability, and specific optical or electronic characteristics.

Medicinal Chemistry and Drug Discovery: The epoxide functional group is present in a number of natural products with biological activity. orientjchem.org Halogenated epoxides serve as key intermediates in the synthesis of complex molecules, including potential drug candidates. Future work will likely focus on incorporating these building blocks into novel molecular architectures to explore new therapeutic possibilities. For example, epoxides are used in the synthesis of pyrrole-containing compounds which have a range of biological activities. orientjchem.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.